quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate

Forensic toxicology Synthetic cannabinoid analysis LC-MS/MS isomer differentiation

Conventional GC-MS cannot distinguish 5F-PB-22 from its ten regioisomers due to superimposable EI mass spectra. The 3Q isomer certified reference standard provides the definitive LC-MS/MS product ion fingerprint (m/z 232 RI of 0% at CE 10 V vs. 57.2% for 5F-PB-22) required for unambiguous forensic identification. - Enables isomer-specific LC-MS/MS differentiation per validated Kohyama (2017) method. - Serves as system suitability test compound for ISO/IEC 17025 method transfer. - Available without controlled substance licensing in many jurisdictions (verify local analogue provisions). Supplied as a crystalline solid (≥95% purity) with full certificate of analysis for forensic and research use only.

Molecular Formula C23H21FN2O2
Molecular Weight 376.4 g/mol
Cat. No. B12355724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate
Molecular FormulaC23H21FN2O2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF
InChIInChI=1S/C23H21FN2O2/c24-12-6-1-7-13-26-16-20(19-9-3-5-11-22(19)26)23(27)28-18-14-17-8-2-4-10-21(17)25-15-18/h2-5,8-11,14-16H,1,6-7,12-13H2
InChIKeyXUWUBKLJGGHABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5F-PB-22 3Q Isomer Overview & Reference Standard Guide


Quinolin-3-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (also referred to as 5F-PB-22 3-hydroxyquinoline isomer, 3Q isomer, or CAS 2365471-26-5) is a regioisomeric synthetic cannabinoid from the indole-3-carboxylate ester class [1]. It is structurally distinguished from the internationally controlled synthetic cannabinoid 5F-PB-22 (quinolin-8-yl isomer) solely by the attachment position of the ester linkage on the quinoline ring system . This compound is primarily procured as a certified analytical reference standard for forensic toxicology and drug chemistry laboratories engaged in the isomer-specific identification of seized materials [2].

Why Generic 5F-PB-22 Isomers Cannot Substitute


Regioisomeric synthetic cannabinoids such as 5F-PB-22 and its ten quinolinyl/isoquinolinyl positional isomers are analytically indistinguishable by conventional gas chromatography–electron ionization-mass spectrometry (GC–EI-MS), producing superimposable mass spectra [1]. This analytical near-equivalence creates a significant risk of misidentification when isomers are substituted for one another without verified differentiation [2]. Furthermore, the legal scheduling status—5F-PB-22 is placed in Schedule II under the UN Convention on Psychotropic Substances and Schedule I under the US Controlled Substances Act, while its regioisomers are not explicitly regulated in many jurisdictions [3]—makes isomer-specific procurement critical for compliance in forensic and research settings. The evidence below demonstrates exactly where quinolin-3-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate provides verifiable differentiation from its closest analog, 5F-PB-22, enabling unambiguous identification and appropriate regulatory handling.

Quantitative Differentiation Evidence for the 3Q Isomer


LC-MS/MS Product Ion Fingerprint vs. 5F-PB-22

In a direct head-to-head comparison using liquid chromatography–tandem mass spectrometry (LC-MS/MS) with electrospray ionization, the 3Q isomer (quinolin-3-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) produces a distinctive product ion relative intensity (RI) fingerprint that unambiguously differentiates it from 5F-PB-22 (quinolin-8-yl isomer). At a collision energy (CE) of 10 V, the 3Q isomer yields no detectable m/z 232 product ion (RI = 0%), whereas 5F-PB-22 produces m/z 232 at 57.2% relative intensity. At CE 20 V, the 3Q isomer generates the m/z 232 ion at only 19.0% RI compared to 100% for 5F-PB-22. At CE 30 V, the precursor ion m/z 377 persists at 35.5% RI for the 3Q isomer but is completely absent for 5F-PB-22 [1].

Forensic toxicology Synthetic cannabinoid analysis LC-MS/MS isomer differentiation

Structural Stability Ranking by α-Cleavage Energy

Based on the relative intensity comparison across collision energies, the energy required for α-cleavage of the protonated molecular ion is isomer-dependent. The experimentally determined energy ranking positions the 3Q isomer between the 6Q isomer (highest energy requirement) and the 5Q isomer, and distinctly above 5F-PB-22 and the 4Q isomer (lowest energy requirement). The complete ordering is: 6Q isomer > 3Q isomer > 5Q isomer > 7Q isomer > 5F-PB-22 > 4Q isomer [1]. This indicates that the 3Q isomer possesses intermediate molecular stability under CID conditions relative to the full panel of ten isomers, consistent with the steric and electronic environment of the ester linkage at the quinoline C-3 position.

Synthetic cannabinoid Structural stability Collision-induced dissociation

Regulatory Status: Uncontrolled vs. Scheduled Isomer

The 3Q isomer (quinolin-3-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) belongs to a class of regioisomers explicitly identified as not regulated by law at the time of analytical characterization, despite being structurally derived from 5F-PB-22 [1]. By contrast, 5F-PB-22 (quinolin-8-yl isomer) has been placed in Schedule II under the UN Convention on Psychotropic Substances of 1971 and Schedule I under the US Controlled Substances Act [2]. The paper by Kohyama et al. explicitly notes: 'Differentiation among regioisomers of synthetic cannabinoids in forensic drug analysis is a crucial issue, since all isomers are not regulated by law' [1]. This regulatory asymmetry creates a distinct procurement pathway for the 3Q isomer as an uncontrolled analytical reference material in jurisdictions where 5F-PB-22 requires controlled substance licensing.

Controlled substances Synthetic cannabinoid legislation Research compliance

Certified Reference Standard Availability & Purity

The 3Q isomer is commercially available as a certified analytical reference standard from Cayman Chemical (Catalogue No. CAY14511) with a purity specification of ≥95% and CAS registry number 2365471-26-5 . This standard is explicitly intended for forensic and research purposes as part of isomer differentiation panels for 5F-PB-22 . The compound is supplied as a crystalline solid with a molecular weight of 376.4 Da, and its identity is confirmed by mass spectrometry as an analytical standard . In contrast, 5F-PB-22 reference standards are often subject to controlled substance import/export restrictions that complicate procurement. The availability of a high-purity, certified reference standard for the 3Q isomer enables forensic laboratories to validate isomer-specific LC-MS/MS methods, as demonstrated in method validation studies that require certified reference materials for each isomer in the analytical panel [1].

Forensic reference standard Analytical method validation Quality assurance

LC Separation Capability from 5F-PB-22

Using a reversed-phase ODS LC column with a water/acetonitrile gradient (5–90% B over 45 min), all eleven isomers were resolved in the retention time window of 29.11–40.49 minutes [1]. While 5F-PB-22 (1), the 5Q isomer (4), and the 4Q isomer (5) exhibited close GC retention that caused co-elution, LC analysis facilitated the complete separation of these three compounds with retention times of 39.96 min (5F-PB-22), 36.36 min (5Q isomer), and 34.43 min (4Q isomer), respectively [1]. Although the exact retention time for the 3Q isomer is not separately tabulated in the primary text, the study confirms that all ten isomers (2–11) are chromatographically distinguishable from 5F-PB-22 in the LC system, with the 3Q isomer eluting as a distinct peak within the 29.11–40.49 min range [1]. In contrast, GC-MS alone failed to separate 5F-PB-22 from the 5-hydroxyquinoline isomer and produced identical EI mass spectra for all isomers, rendering GC-only analysis unsuitable for isomer differentiation [1].

Liquid chromatography Isomer separation Forensic analysis

High-Value Procurement Scenarios


Forensic Isomer Identification in Seized Drug Casework

Forensic toxicology laboratories receiving seized herbal products or powders suspected to contain synthetic cannabinoids can deploy the 3Q isomer reference standard as a positive control for LC-MS/MS isomer differentiation panels. The distinct product ion fingerprint (m/z 232 RI of 0% at CE 10 V vs. 57.2% for 5F-PB-22) enables definitive identification when conventional GC-MS produces ambiguous, superimposable spectra across all eleven isomers [1]. Method validation studies, such as those described by Gray (2020), require certified reference standards for each isomer to establish limits of detection, specificity, and accuracy parameters [2].

Regulatory-Compliant Procurement for Cannabinoid Research

Academic and contract research organizations operating in jurisdictions with strict controlled substance regulations can procure the 3Q isomer as a structurally representative but not explicitly scheduled analog for structure-activity relationship (SAR) studies or analytical method development involving indole-3-carboxylate ester cannabinoids [1]. Unlike 5F-PB-22, which is placed under international and national scheduling, the 3Q isomer may be obtainable without the administrative burden of controlled substance licensing, subject to local analogue provisions [2].

Quality Control for Accredited Forensic Method Transfer

ISO/IEC 17025-accredited laboratories developing or transferring validated methods for synthetic cannabinoid analysis between sites can use the 3Q isomer reference standard (≥95% purity, Cayman CAY14511) as a system suitability test compound [1]. The well-characterized LC-MS/MS behavior—including precursor ion persistence (m/z 377 at 35.5% RI at CE 30 V) and the α-cleavage energy ranking (6Q > 3Q > 5Q > 7Q > 5F-PB-22 > 4Q)—provides multiple orthogonal verification points for instrument performance qualification [2].

Emerging Drug Trend Monitoring & Early Warning Systems

Public health and drug monitoring agencies tracking the emergence of new psychoactive substances (NPS) can use the 3Q isomer standard to proactively develop spectral libraries and analytical protocols before the isomer appears in the illicit market [1]. The Kohyama et al. (2017) study demonstrated that all ten isomers were purchasable as reference standards and analytically distinguishable, enabling pre-emptive method development for compounds that, while not yet detected in casework, represent likely future targets for clandestine manufacture [2].

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